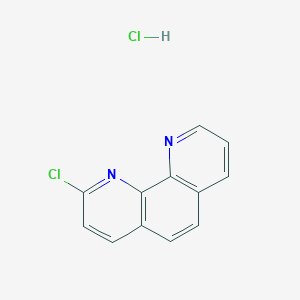![molecular formula C11H16ClNO B14022717 N-[(1R)-1-Phenylethyl]oxetan-3-amine hydrochloride](/img/structure/B14022717.png)
N-[(1R)-1-Phenylethyl]oxetan-3-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1R)-1-Phenylethyl]oxetan-3-amine hydrochloride is a chemical compound that features an oxetane ring, which is a four-membered cyclic ether.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method includes the cyclization of epoxides or halohydrins to form the oxetane ring .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and automated synthesis techniques to scale up the production while maintaining consistency and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
N-[(1R)-1-Phenylethyl]oxetan-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can convert the oxetane ring to other functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the oxetane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane ketones or aldehydes, while reduction can produce alcohols or alkanes .
Applications De Recherche Scientifique
N-[(1R)-1-Phenylethyl]oxetan-3-amine hydrochloride has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-[(1R)-1-Phenylethyl]oxetan-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The oxetane ring can undergo ring-opening reactions, which may lead to the formation of reactive intermediates that interact with biological molecules . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxetan-3-amine: A simpler analog without the phenylethyl group.
N-Phenylethyl oxetane: Lacks the amine group.
Oxetan-3-one: Contains a carbonyl group instead of an amine.
Uniqueness
N-[(1R)-1-Phenylethyl]oxetan-3-amine hydrochloride is unique due to the presence of both the oxetane ring and the phenylethylamine moiety. This combination imparts distinct physicochemical properties and potential biological activities that are not observed in simpler analogs .
Propriétés
Formule moléculaire |
C11H16ClNO |
|---|---|
Poids moléculaire |
213.70 g/mol |
Nom IUPAC |
N-[(1R)-1-phenylethyl]oxetan-3-amine;hydrochloride |
InChI |
InChI=1S/C11H15NO.ClH/c1-9(12-11-7-13-8-11)10-5-3-2-4-6-10;/h2-6,9,11-12H,7-8H2,1H3;1H/t9-;/m1./s1 |
Clé InChI |
AIUAGEHDCMJAMO-SBSPUUFOSA-N |
SMILES isomérique |
C[C@H](C1=CC=CC=C1)NC2COC2.Cl |
SMILES canonique |
CC(C1=CC=CC=C1)NC2COC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


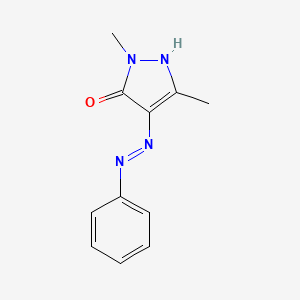
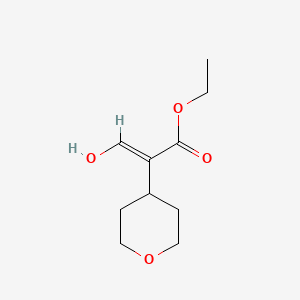

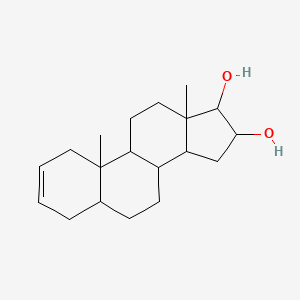
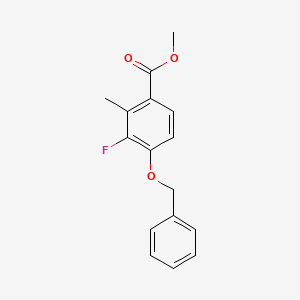
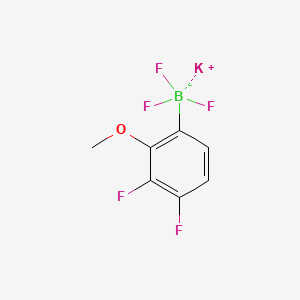






![10-Amino-2,3,5,10-tetrahydro-1H,11H-benzo[d]pyrazolo[1,2-a][1,2]diazepin-11-one](/img/structure/B14022725.png)
